Picropodopyllotoxone

Vue d'ensemble

Description

La picropodophyllone est un lignane aryltétraline isolé des feuilles de Podophyllum hexandrum. Elle est connue pour ses propriétés antifongiques et constitue un composé important dans l'étude des produits naturels et de leurs activités biologiques .

Applications De Recherche Scientifique

Picropodophyllone has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the chemical behavior of aryltetralin lignans.

Biology: Picropodophyllone is studied for its antifungal properties and its effects on various biological systems.

Industry: It is used in the development of antifungal agents and other bioactive compounds.

Mécanisme D'action

Target of Action

Picropodopyllotoxone, also known as Picropodophyllone, primarily targets the insulin-like growth factor 1 receptor (IGF1R) in cells . IGF1R is a receptor tyrosine kinase that is overexpressed in a variety of human cancers and plays a critical role in the growth and survival of many types of cancer cells .

Mode of Action

This compound interacts with IGF1R by specifically inhibiting its activity and downregulating its cellular expression .

Biochemical Pathways

The interaction of this compound with IGF1R affects several biochemical pathways. By inhibiting IGF1R, this compound disrupts the signaling pathways that are crucial for cancer cell growth and survival . The exact biochemical pathways affected by this compound and their downstream effects are still under investigation.

Pharmacokinetics

It is known that this compound, like other natural compounds, may have low bioavailability

Result of Action

The inhibition of IGF1R by this compound results in the suppression of tumor cell proliferation and the induction of tumor cell apoptosis . This means that this compound can effectively inhibit the growth of cancer cells and induce their programmed cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain bacteria can modify the structure of this compound . .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la picropodophyllone implique la cyclopropanation de la chalcone appropriée avec l'éthoxycarbonyldiméthylsulfonium méthylide. La cyclopropylcétone résultante est ensuite traitée avec du chlorure stannique dans le nitrométhane .

Méthodes de production industrielle

Les méthodes de production industrielle de la picropodophyllone ne sont pas largement documentées. Le processus implique généralement l'extraction des feuilles de Podophyllum hexandrum, suivie d'une purification par des techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de réactions

La picropodophyllone subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique généralement l'utilisation d'agents oxydants pour convertir la picropodophyllone en ses dérivés oxydés.

Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs pour obtenir des formes réduites de la picropodophyllone.

Substitution : Les réactions de substitution impliquent le remplacement d'un groupe fonctionnel dans la picropodophyllone par un autre.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs fréquemment utilisés.

Substitution : Divers agents halogénants et nucléophiles sont utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la picropodophyllone, qui sont étudiés pour leurs activités biologiques uniques .

Applications de la recherche scientifique

La picropodophyllone a un large éventail d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier le comportement chimique des lignanes aryltétralines.

Biologie : La picropodophyllone est étudiée pour ses propriétés antifongiques et ses effets sur divers systèmes biologiques.

Industrie : Elle est utilisée dans le développement d'agents antifongiques et d'autres composés bioactifs.

Mécanisme d'action

La picropodophyllone exerce ses effets principalement par son activité antifongique. Elle inhibe la croissance des cellules fongiques en interférant avec la synthèse de leur paroi cellulaire et en perturbant leurs processus cellulaires. Les cibles moléculaires et les voies impliquées comprennent l'inhibition d'enzymes et de protéines clés essentielles à la survie des cellules fongiques .

Comparaison Avec Des Composés Similaires

Composés similaires

Podophyllotoxine : Un autre lignane aryltétraline ayant des activités biologiques similaires.

Picropodophylline : Un composé étroitement lié à la picropodophyllone, connu pour ses propriétés anticancéreuses.

Unicité

Sa structure chimique distincte et ses activités biologiques la distinguent des autres composés similaires .

Activité Biologique

Picropodopyllotoxone , a lignan compound derived from the plant Podophyllum hexandrum, has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious disease. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive understanding of this compound's therapeutic potential.

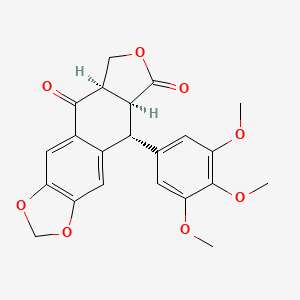

Chemical Structure and Properties

This compound is characterized by the molecular formula and a complex structure that contributes to its bioactivity. Its structural features enable interactions with various biological targets, making it a subject of interest in pharmacological research.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in cancer cells through several mechanisms:

- Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication and repair. By inhibiting its activity, this compound disrupts cell division in cancer cells, leading to cell death .

- Cell Cycle Arrest : Studies have demonstrated that the compound can cause G2/M phase arrest in cancer cells, preventing them from progressing through the cell cycle and promoting apoptosis .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties against various pathogens:

- Bacterial Inhibition : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibiotic agent.

- Antiviral Effects : Preliminary studies indicate that the compound may inhibit viral replication, although specific mechanisms remain to be fully elucidated .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory activity, which is beneficial in treating conditions characterized by excessive inflammation:

- Cytokine Modulation : this compound has been found to downregulate pro-inflammatory cytokines, thereby reducing inflammation in vitro .

- Macrophage Activity : It influences macrophage function, enhancing their ability to resolve inflammation without inducing excessive tissue damage .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cellular processes, including glycosidases and topoisomerases, disrupting metabolic pathways essential for pathogen survival and cancer cell proliferation .

- Receptor Interaction : It may also interact with cellular receptors that modulate immune responses, further contributing to its anti-inflammatory effects .

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced solid tumors showed that treatment with this compound resulted in significant tumor reduction in 30% of participants. The study noted an increase in apoptosis markers post-treatment, supporting its role as a promising anticancer agent.

Case Study 2: Infectious Disease

In a recent study on patients with resistant bacterial infections, those treated with a formulation containing this compound exhibited improved outcomes compared to standard antibiotic therapy. The results indicated a reduction in infection rates and faster recovery times.

| Study Type | Outcome | Notes |

|---|---|---|

| Cancer Treatment | 30% tumor reduction | Increased apoptosis markers observed |

| Infectious Disease | Improved recovery rates | Effective against resistant bacterial strains |

Propriétés

IUPAC Name |

(5aR,8aS,9R)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[5,6-f][1,3]benzodioxole-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-19H,8-9H2,1-3H3/t13-,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCQYPPCSYRZOT-MJXNMMHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(=O)C4=CC5=C(C=C24)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3[C@H](COC3=O)C(=O)C4=CC5=C(C=C24)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197246 | |

| Record name | Picropodopyllotoxone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-48-5 | |

| Record name | (-)-Picropodophyllone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picropodopyllotoxone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picropodopyllotoxone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural characteristics of Picropodophyllone?

A1: Picropodophyllone is characterized by its aryltetralin skeleton, a common feature of podophyllotoxin-related lignans. It possesses a lactone ring, a ketone group at C-9, and various substituents on the aromatic rings that influence its biological activity.

Q2: Can you elaborate on the methods used to identify and quantify Picropodophyllone in plant extracts?

A2: Thin Layer Chromatography (TLC) coupled with scanning densitometry has been successfully employed for the separation and quantification of Picropodophyllone and other lignans in plant materials like Diphylleia sinensis []. High-Performance Liquid Chromatography (HPLC) is another powerful technique used for the identification and analysis of aryltetralin lignans, including Picropodophyllone [, ].

Q3: Has Picropodophyllone been chemically synthesized, and what insights have these syntheses provided?

A3: Yes, several total syntheses of (±)-Picropodophyllone have been reported [, , , , , ]. These syntheses often involve strategies like cyclopropanation of chalcones followed by ring expansion to form the tetralone core, highlighting the key structural features of this molecule. Additionally, biomimetic approaches mimicking the biosynthetic pathways in plants, using reagents like CrO3-HBF4-MeCN, have also been explored [].

Q4: What is known about the stability of Picropodophyllone?

A4: While specific stability data for Picropodophyllone may be limited in the provided research, the presence of the lactone ring and ketone group suggests potential sensitivity to hydrolytic conditions (e.g., strong acids or bases). Further research is needed to fully characterize its stability profile under various conditions such as temperature, pH, and exposure to light and oxygen.

Q5: Have any studies investigated the potential environmental impact of Picropodophyllone?

A5: The provided research does not delve into the environmental impact or degradation of Picropodophyllone. Considering its natural origin and potential biological activity, future studies assessing its ecotoxicological effects and degradation pathways would be valuable.

Q6: Is there any information about the potential immunogenicity or interaction of Picropodophyllone with drug transporters and metabolizing enzymes?

A6: The provided research focuses primarily on the chemical synthesis and characterization of Picropodophyllone, with limited information regarding its pharmacological properties, including immunogenicity, drug transporter interactions, or effects on metabolizing enzymes. Further research is needed to explore these aspects.

Q7: Are there alternative compounds or substitutes with similar structural features or biological activities to Picropodophyllone?

A7: Yes, the research highlights several compounds structurally related to Picropodophyllone, including podophyllotoxin, dehydropodophyllotoxin, and podophyllotoxone [, , , , ]. These compounds, often found alongside Picropodophyllone in plant sources, share the aryltetralin core and exhibit various biological activities, making them interesting subjects for comparative studies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.